tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate
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Overview
Description
tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate is an organic compound with the molecular formula C17H25NO3. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of tert-butyl chloroformate and an amine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-methylphenyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (phenylmethylene)carbamate
Uniqueness
tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of the tert-butyl group and the 2-methylphenyl moiety provides unique chemical properties that differentiate it from other carbamate derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-13-9-5-6-10-14(13)15(19)11-7-8-12-18-16(20)21-17(2,3)4/h5-6,9-10H,7-8,11-12H2,1-4H3,(H,18,20) |
InChI Key |
IGSCYAAUAMNESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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